molecular formula C5H10N4 B13647897 4-Azidopiperidine

4-Azidopiperidine

Cat. No.: B13647897
M. Wt: 126.16 g/mol
InChI Key: PKSJRBYCXQPZHB-UHFFFAOYSA-N
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Description

4-Azidopiperidine is a chemical compound characterized by a piperidine ring with an azide group attached to the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidopiperidine typically involves the introduction of an azide group to a piperidine ring. One common method is the reaction of piperidine with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Azidopiperidine undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reagents like phosphines in a Staudinger reduction.

    Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions:

    Reduction: Phosphines (e.g., triphenylphosphine) in the presence of water.

    Substitution: Sodium azide in DMF or other polar aprotic solvents.

    Click Chemistry: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Reduction: Piperidine derivatives with primary amine groups.

    Substitution: Various substituted piperidines depending on the nucleophile used.

    Click Chemistry: Triazole derivatives.

Scientific Research Applications

4-Azidopiperidine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex molecules, particularly in the creation of nitrogen-containing compounds.

    Bioconjugation: The azide group allows for efficient attachment of biomolecules, making it useful in the development of bioconjugates for research and therapeutic purposes.

    Medicinal Chemistry: Investigated as a starting material for the synthesis of novel drug candidates, particularly those targeting the central nervous system.

    Materials Science: Utilized in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Azidopiperidine largely depends on the specific application and the chemical reactions it undergoes. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various functional groups to biomolecules. In medicinal chemistry, the compound’s piperidine ring can interact with biological targets, potentially modulating their activity.

Comparison with Similar Compounds

    4-Aminopiperidine: Similar structure but with an amine group instead of an azide.

    4-Nitropiperidine: Contains a nitro group, offering different reactivity and applications.

    4-Hydroxypiperidine: Features a hydroxyl group, making it more hydrophilic and reactive in different contexts.

Uniqueness: 4-Azidopiperidine is unique due to its azide group, which provides high reactivity in click chemistry and other synthetic applications. This makes it a versatile building block in organic synthesis and a valuable tool in bioconjugation and medicinal chemistry.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

4-azidopiperidine

InChI

InChI=1S/C5H10N4/c6-9-8-5-1-3-7-4-2-5/h5,7H,1-4H2

InChI Key

PKSJRBYCXQPZHB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N=[N+]=[N-]

Origin of Product

United States

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